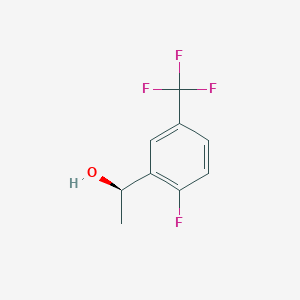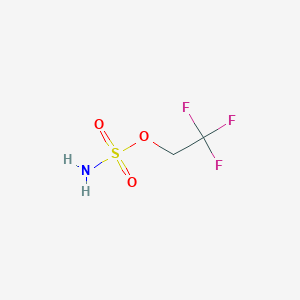
5-(Diphenylmethyl)-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Diphenylmethyl)-2-oxazolidinone: is a chemical compound that belongs to the class of oxazolidinones Oxazolidinones are five-membered heterocyclic compounds containing nitrogen and oxygen atoms This particular compound is characterized by the presence of a diphenylmethyl group attached to the oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diphenylmethyl)-2-oxazolidinone typically involves the reaction of diphenylmethanol with an appropriate oxazolidinone precursor. One common method is the condensation reaction between diphenylmethanol and 2-oxazolidinone in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved purity of the final product. The use of microreactors and continuous flow techniques has been shown to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions: 5-(Diphenylmethyl)-2-oxazolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazolidinone compounds.
科学的研究の応用
Chemistry: In chemistry, 5-(Diphenylmethyl)-2-oxazolidinone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool for probing biochemical pathways.
Medicine: In medicine, this compound derivatives have been investigated for their antimicrobial propertiesIt has shown promise as a lead compound for the development of new antibiotics .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
作用機序
The mechanism of action of 5-(Diphenylmethyl)-2-oxazolidinone involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex and disrupts the elongation process, ultimately leading to bacterial cell death .
類似化合物との比較
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced potency and a broader spectrum of activity.
Cycloserine: A structural analog that also targets bacterial cell wall synthesis.
Uniqueness: 5-(Diphenylmethyl)-2-oxazolidinone is unique due to its specific diphenylmethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the development of new derivatives with improved biological activity and stability.
特性
CAS番号 |
66892-83-9 |
|---|---|
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC名 |
5-benzhydryl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H15NO2/c18-16-17-11-14(19-16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14-15H,11H2,(H,17,18) |
InChIキー |
NNQLFOCRIKZWOJ-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


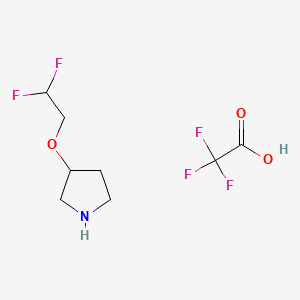
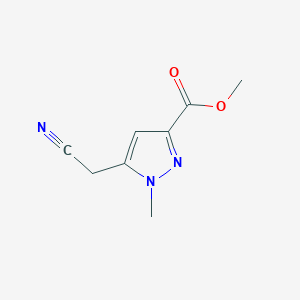
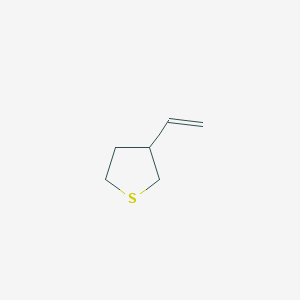




![2-(Benzo[d]thiazol-2-yl)morpholine](/img/structure/B13588730.png)


